2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
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Overview
Description
2-[[2-[[4-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester is a member of triazoles.
Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
A series of 1,2,4-triazole derivatives were synthesized using both microwave-assisted and conventional methods. These compounds, derived from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, exhibited antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in biological applications (Özil et al., 2015).
Chemical Transformations and Structural Analyses
Transformation into Thiazolecarboxylic Acid Derivatives
Ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid underwent various chemical transformations to produce 2-acetyl(arylsulfonyl)amino derivatives, showcasing the versatility of thiazolecarboxylic acid derivatives in chemical synthesis (Dovlatyan et al., 2004).
Antimicrobial and Anticancer Evaluations
Novel Di-triazoles and Triazole Derivatives – Antimicrobial Evaluation
A series of novel di-triazoles and triazole derivatives were synthesized and evaluated for their antimicrobial properties. Certain compounds demonstrated good antifungal activity against yeast fungi, and others showed antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Enterococcus faecalis, as well as fungi including Candida albicans and Candida tropicalis (Ünver et al., 2008).
Anticancer Evaluation of Triazole Derivatives
Certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and screened for their anticancer activity against various cancer types. This study highlights the potential therapeutic applications of these derivatives in cancer treatment (Bekircan et al., 2008).
properties
Product Name |
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester |
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Molecular Formula |
C21H25N5O5S2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H25N5O5S2/c1-5-31-19(28)17-13(2)22-20(33-17)23-16(27)12-32-21-25-24-18(26(21)10-11-29-3)14-6-8-15(30-4)9-7-14/h6-9H,5,10-12H2,1-4H3,(H,22,23,27) |
InChI Key |
KFOPCWIEXWDMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CCOC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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